molecular formula C15H16BrN3O B6624313 N-[3-bromo-4-[(dimethylamino)methyl]phenyl]pyridine-4-carboxamide

N-[3-bromo-4-[(dimethylamino)methyl]phenyl]pyridine-4-carboxamide

Cat. No.: B6624313
M. Wt: 334.21 g/mol
InChI Key: NLWHORUYKAXLAH-UHFFFAOYSA-N
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Description

N-[3-bromo-4-[(dimethylamino)methyl]phenyl]pyridine-4-carboxamide is an organic compound that features a pyridine ring substituted with a carboxamide group and a phenyl ring that is further substituted with a bromo group and a dimethylaminomethyl group

Properties

IUPAC Name

N-[3-bromo-4-[(dimethylamino)methyl]phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O/c1-19(2)10-12-3-4-13(9-14(12)16)18-15(20)11-5-7-17-8-6-11/h3-9H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWHORUYKAXLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=C(C=C1)NC(=O)C2=CC=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-bromo-4-[(dimethylamino)methyl]phenyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the bromination of 4-methylpyridine to obtain 3-bromo-4-methylpyridine . This intermediate can then undergo a series of reactions including formylation, reduction, and amination to introduce the dimethylaminomethyl group. The final step involves the coupling of the modified pyridine with a carboxamide group under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[3-bromo-4-[(dimethylamino)methyl]phenyl]pyridine-4-carboxamide can undergo various types of chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo group, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-bromo-4-[(dimethylamino)methyl]phenyl]pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted pyridines and phenyl derivatives such as:

Uniqueness

N-[3-bromo-4-[(dimethylamino)methyl]phenyl]pyridine-4-carboxamide is unique due to the specific combination of substituents on the pyridine and phenyl rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in various scientific fields .

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